molecular formula C17H14ClN5O B5542838 1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide

Cat. No.: B5542838
M. Wt: 339.8 g/mol
InChI Key: NTWDHDBBBZEWKT-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with pyrazole-3-carboxamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c18-15-5-3-13(4-6-15)12-23-9-7-16(22-23)17(24)21-20-11-14-2-1-8-19-10-14/h1-11H,12H2,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWDHDBBBZEWKT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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